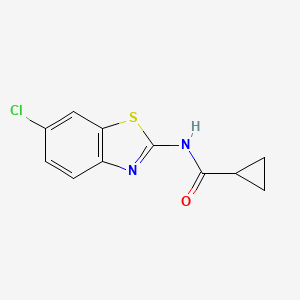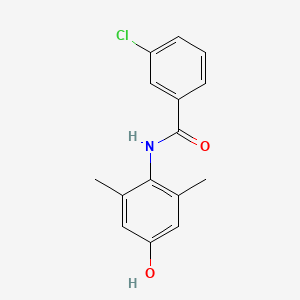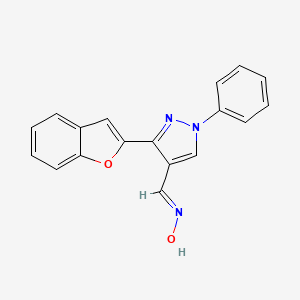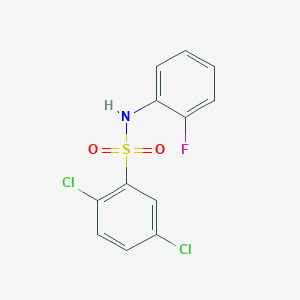
N-(6-chloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C11H9ClN2OS and its molecular weight is 252.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.0124118 g/mol and the complexity rating of the compound is 298. The solubility of this chemical has been described as 4.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Importance in Medicinal Chemistry
Benzothiazoles, including derivatives like N-(6-chloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide, are recognized for their diverse pharmacological activities. These compounds are integral to numerous natural and synthetic bioactive molecules. Their significance in medicinal chemistry is attributed to their structural versatility, enabling them to act as frameworks for various pharmacologically active agents. Benzothiazoles have shown a broad spectrum of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, and anticancer properties. This wide range of activities makes benzothiazoles a rapidly developing compound of interest in drug discovery and development (M. Bhat & S. L. Belagali, 2020).
Therapeutic Potential
The therapeutic potential of benzothiazoles extends to their use as chemotherapeutic agents. They have been the focus of several patents for their anticancer, antimicrobial, and anti-inflammatory activities, among others. Notably, the 2-arylbenzothiazole moiety has been under development for cancer treatment, indicating the increasing importance of the benzothiazole nucleus in the area of drug discovery. This structural simplicity and ease of synthesis offer significant potential for the development of new therapeutic agents (A. Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).
Advancements in Pharmacological Activities
Benzothiazole derivatives have been identified as key components in several biologically active compounds, demonstrating significant pharmacological activities. These activities include antimicrobial, analgesic, antitubercular, antiviral, and antioxidant effects. The molecular structures of several potent drugs are based on the benzothiazole skeleton, underlining the compound's potential in addressing various therapeutic needs (Sumit, Arvind Kumar, & A. Mishra, 2020).
Current Developments in Medicinal Chemistry
Recent developments in benzothiazole-based medicinal chemistry have been promising, with numerous BTA-based compounds being used in practice to treat different types of diseases. The search for new therapeutic agents has been enriched by the structural diversity offered by benzothiazole analogs, leading to a broad spectrum of pharmacological activities in individual derivatives. This research area remains active and continues to provide valuable insights into the development of new drugs with high therapeutic potency (R. Keri, M. Patil, S. Patil, & Srinivasa Budagumpi, 2015).
Mécanisme D'action
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). Precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-7-3-4-8-9(5-7)16-11(13-8)14-10(15)6-1-2-6/h3-6H,1-2H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALYNDCGLCYRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194435 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5580741.png)
![2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5580747.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5580749.png)
![8-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5580760.png)
![N-(2,6-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5580765.png)
![N-(4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5580774.png)
![2-[(4-methoxypyridin-2-yl)methyl]phthalazin-1(2H)-one](/img/structure/B5580779.png)


![3-({1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5580797.png)

![4'-fluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-biphenylcarboxamide hydrochloride](/img/structure/B5580804.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B5580822.png)
![2-{[5-(3-chloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5580831.png)
